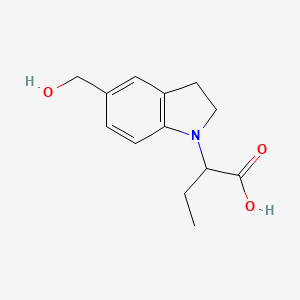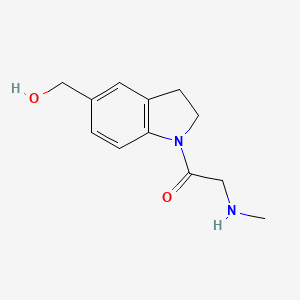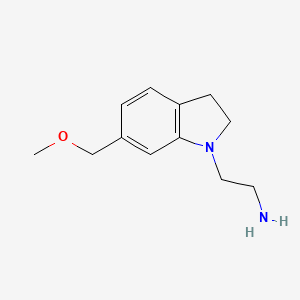![molecular formula C12H15N3OS B1478578 (1-(Tiazolo[5,4-b]piridin-2-il)piperidin-4-il)metanol CAS No. 2098031-24-2](/img/structure/B1478578.png)
(1-(Tiazolo[5,4-b]piridin-2-il)piperidin-4-il)metanol
Descripción general
Descripción
“(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” is a chemical compound that can be used for pharmaceutical testing . It is a type of thiazolo[5,4-b]pyridine, a class of compounds that have been found to have potent inhibitory activity .
Synthesis Analysis
Thiazolo[5,4-b]pyridines can be efficiently prepared in several steps from commercially available substances in moderate to good yields . A one-pot synthesis method has been described for the preparation of related compounds .
Molecular Structure Analysis
The molecular structure of “(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
Thiazolo[5,4-b]pyridines have been found to show potent inhibitory activity . The structure-activity relationships (SAR) study showed that certain functionalities were important for this inhibitory activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” can be determined using techniques such as NMR and HRMS .
Aplicaciones Científicas De Investigación
Síntesis de Nuevos Derivados
El compuesto se ha utilizado en la síntesis de una nueva serie de derivados de 1,3-tiazol, pirano [2,3-d]tiazol y 4,5-dihidrotiazolo [4,5-b]piridina. Estos derivados tienen aplicaciones potenciales en varios campos, incluyendo la química medicinal y la ciencia de los materiales .
Superar la Resistencia a los Medicamentos
Los derivados de tiazolo[5,4-b]piridina se han estudiado por su potencial para superar la resistencia a los medicamentos en los tratamientos contra el cáncer. Específicamente, se han diseñado para superar la resistencia a los inhibidores de c-KIT como el imatinib .
Agentes Anticancerígenos
Se han sintetizado derivados de tiazolo[5,4-b]piridina como posibles agentes anticancerígenos. Estos compuestos han mostrado una diversidad clínica significativa y actividad contra las células cancerosas .
Diseño y Síntesis de Análogos
Se han diseñado y sintetizado nuevos análogos de tiazolo[5,4-b]piridina sustituidos con 2-piridil y 4-morfolinil. Estos análogos se preparan a partir de sustancias comercialmente disponibles y tienen posibles aplicaciones terapéuticas .
Aplicaciones de la Química Verde
El compuesto se ha utilizado en química verde como disolvente para la síntesis de heterociclos de tiazolo[5,4-b]piridina. Esta aplicación destaca su papel en la promoción de procesos químicos respetuosos con el medio ambiente .
Mecanismo De Acción
Target of Action
The compound contains a thiazolo[5,4-b]pyridine moiety, which is a biologically relevant purine bioisostere . Compounds with this structure have been reported to interact with a wide range of receptor targets .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Related compounds have been found to impact various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Related compounds have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Análisis Bioquímico
Biochemical Properties
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in multiple cellular processes including cell growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol has been shown to bind to other biomolecules such as proteins and nucleic acids, influencing their function and stability .
Cellular Effects
The effects of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol affects gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced tumor growth . In non-cancerous cells, the compound’s impact on cell signaling pathways and gene expression can vary, highlighting the importance of context-specific studies.
Molecular Mechanism
The molecular mechanism of action of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol involves its binding interactions with key biomolecules. The compound inhibits PI3K by binding to its ATP-binding site, preventing the phosphorylation of downstream targets . This inhibition leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis. Additionally, (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol can modulate the activity of other enzymes and proteins through direct binding or allosteric effects, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol can lead to sustained inhibition of PI3K activity and prolonged effects on cellular function . The compound’s efficacy may diminish over extended periods due to potential adaptive responses by cells.
Dosage Effects in Animal Models
The effects of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s impact on metabolic pathways underscores its potential to modulate cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization within cells can influence its activity and function, with higher concentrations observed in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol is critical for its activity. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with key biomolecules involved in signaling and gene expression . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further influencing its function and efficacy .
Propiedades
IUPAC Name |
[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c16-8-9-3-6-15(7-4-9)12-14-10-2-1-5-13-11(10)17-12/h1-2,5,9,16H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBWJJOXRVNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)








![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1478514.png)